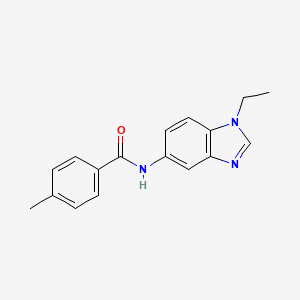

N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-ethylbenzimidazol-5-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-3-20-11-18-15-10-14(8-9-16(15)20)19-17(21)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSRZJSXDQKXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthetic Routes to Benzimidazole (B57391) Derivatives.nih.govneliti.comrsc.orgresearchgate.net

The benzimidazole core is a privileged scaffold in drug discovery, and its synthesis has been extensively studied. The construction of this bicyclic heteroaromatic system typically involves the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring.

Condensation Reactions in Benzimidazole Ring Formation.nih.govrsc.org

The most common and foundational method for synthesizing the benzimidazole ring is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. nih.gov This reaction, often catalyzed by acid, proceeds through the formation of an intermediate amide followed by cyclization and dehydration to yield the benzimidazole. Various condensing agents and reaction conditions have been developed to optimize this process, including the use of strong acids like hydrochloric acid or p-toluenesulfonic acid. nih.gov

Alternative precursors to carboxylic acids, such as aldehydes, can also be employed in condensation reactions with o-phenylenediamines. rsc.org The reaction with an aldehyde initially forms a Schiff base, which then undergoes cyclization and oxidation to afford the benzimidazole. This method is particularly useful for introducing substituents at the 2-position of the benzimidazole ring. The choice of reaction conditions and catalysts, which can range from traditional acid catalysts to more modern metal-based or nanoparticle catalysts, can significantly influence the reaction's efficiency and yield. nih.gov

| Reactants | Reaction Type | Key Conditions | Reference |

|---|---|---|---|

| o-Phenylenediamine and Carboxylic Acid | Acid-catalyzed condensation | Strong acid (e.g., HCl) | nih.gov |

| o-Phenylenediamine and Aldehyde | Condensation followed by oxidation | Various catalysts (acid, metal) | rsc.org |

Strategic Functionalization of the Benzimidazole Nitrogen Atom.rsc.org

Once the benzimidazole ring is formed, the nitrogen atoms of the imidazole moiety are available for further functionalization. The non-substituted nitrogen atom of a benzimidazole is nucleophilic and can be readily alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This step is crucial for the synthesis of N-substituted benzimidazoles like the target compound. The choice of base and solvent is important to control the regioselectivity of the alkylation, as benzimidazoles can exist in two tautomeric forms, leading to alkylation at either the N-1 or N-3 position. For symmetrical benzimidazoles, this is not a concern, but for unsymmetrical derivatives, a mixture of products can be obtained.

Amide Bond Formation Strategies for Benzamide (B126) Linkages.researchgate.net

The formation of the amide bond is a critical step in the synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide. This transformation typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine. A wide array of coupling reagents has been developed to facilitate this reaction, which can sometimes be challenging due to the need for activation of the carboxylic acid. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. acs.org

More recent methods for amide bond formation focus on greener and more efficient processes. These can include the use of boronic acid derivatives or enzymatic catalysis. acs.org The choice of the specific amide bond formation strategy depends on the nature of the substrates, the desired reaction conditions, and the need to avoid racemization if chiral centers are present. acs.org

| Method | Coupling Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Carbodiimide Coupling | DCC, EDC, HOBt | Widely applicable, good yields | acs.org |

| Boronic Acid-Based Coupling | B(OCH2CF3)3 | Mild conditions | acs.org |

| Enzymatic Coupling | Lipases | High specificity, environmentally friendly | researchgate.net |

Targeted Synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide and Its Analogues

The synthesis of the title compound requires a multi-step approach that combines the foundational reactions described above in a logical sequence.

Precursor Synthesis and Purification Methodologies

The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide would logically begin with the preparation of the key intermediates: 1-ethyl-1H-benzimidazol-5-amine and 4-methylbenzoyl chloride (or 4-methylbenzoic acid).

The synthesis of 1-ethyl-1H-benzimidazol-5-amine would likely start from a commercially available substituted o-phenylenediamine, for instance, 4-nitro-1,2-phenylenediamine. This precursor would first undergo a condensation reaction with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to form the 5-nitrobenzimidazole. The nitro group can then be reduced to an amine using standard reduction methods, such as catalytic hydrogenation (e.g., with Pd/C) or using a metal in an acidic medium (e.g., Sn/HCl). Following the reduction, the benzimidazole nitrogen would be ethylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

The other key precursor, 4-methylbenzoyl chloride, can be readily prepared from 4-methylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Purification of these intermediates is crucial for the success of the subsequent steps. Common purification techniques include recrystallization, which is effective for solid compounds, and column chromatography on silica (B1680970) gel to separate the desired product from byproducts and unreacted starting materials. The purity of the intermediates is typically assessed using techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as NMR and IR.

Optimized Reaction Conditions and Yield Enhancements

The final step in the synthesis is the amide bond formation between 1-ethyl-1H-benzimidazol-5-amine and 4-methylbenzoyl chloride or 4-methylbenzoic acid.

If using 4-methylbenzoyl chloride, the reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

If coupling 1-ethyl-1H-benzimidazol-5-amine with 4-methylbenzoic acid directly, a coupling agent is required. A combination of EDC and HOBt in a solvent like dimethylformamide (DMF) or dichloromethane is a common choice. The reaction is typically stirred at room temperature for several hours until completion.

To enhance the yield, several factors can be optimized. These include the choice of solvent, the reaction temperature, the stoichiometry of the reagents, and the order of addition. For instance, adding the acyl chloride slowly to a solution of the amine and base can help to minimize side reactions. In the case of coupling with a carboxylic acid, ensuring anhydrous conditions is important as the presence of water can hydrolyze the activated intermediate. The final product, N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, would be isolated and purified using standard techniques such as extraction, washing, and recrystallization or column chromatography. The structure and purity of the final compound would be confirmed by spectroscopic analysis.

| Step | Reactants | Key Reagents and Conditions | Product |

|---|---|---|---|

| Benzimidazole Formation | 4-nitro-1,2-phenylenediamine, Formic acid | Acid catalyst, heat | 5-Nitrobenzimidazole |

| Nitro Group Reduction | 5-Nitrobenzimidazole | H2, Pd/C or Sn/HCl | 1H-Benzimidazol-5-amine |

| N-Ethylation | 1H-Benzimidazol-5-amine, Ethyl iodide | Base (e.g., K2CO3), solvent (e.g., DMF) | 1-Ethyl-1H-benzimidazol-5-amine |

| Amide Bond Formation | 1-Ethyl-1H-benzimidazol-5-amine, 4-Methylbenzoyl chloride | Base (e.g., Triethylamine), solvent (e.g., CH2Cl2) | N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide |

Mannich Reaction Applications in Benzimidazole Derivative Synthesis

The Mannich reaction is a cornerstone of organic chemistry, providing a powerful method for the aminoalkylation of acidic protons located on carbon atoms. wikipedia.org In the realm of heterocyclic chemistry, this three-component condensation reaction is a vital tool for the functionalization of the benzimidazole nucleus. nih.gov The reaction typically involves the condensation of a benzimidazole containing an active hydrogen atom (often at the N-1 position), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govoarjbp.com The product of this reaction is a β-amino carbonyl compound known as a Mannich base. wikipedia.org

The significance of the Mannich reaction in this context lies in its ability to introduce a diverse range of aminomethyl substituents onto the benzimidazole scaffold. neu.edu.tr This functionalization is of high interest in medicinal chemistry, as the resulting N-Mannich bases of benzimidazole have demonstrated a wide spectrum of pharmacological activities. neu.edu.trchitkara.edu.in The general procedure involves refluxing the 2-substituted benzimidazole, a secondary amine, and formaldehyde (B43269) in a suitable solvent, such as ethanol. nih.gov Microwave irradiation has also been employed to accelerate this transformation, aligning with green chemistry principles by reducing reaction times. impactfactor.org

The mechanism commences with the formation of an electrophilic iminium ion from the amine and formaldehyde. The benzimidazole, acting as the active hydrogen compound, then performs a nucleophilic attack on the iminium ion, leading to the formation of the C-N bond and yielding the final Mannich base. wikipedia.org This straightforward and versatile reaction provides access to a large library of derivatives for further chemical exploration and biological screening. neu.edu.tr

| Benzimidazole Reactant | Amine Reactant | Aldehyde | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Substituted Benzimidazole | Secondary Amine | Formaldehyde | Ethanol, Reflux, 8h | N-Mannich Base | nih.gov |

| Benzimidazole | Piperidine | Formaldehyde | Not specified, 97% yield | 1-(Piperidinomethyl)benzimidazole | neu.edu.tr |

| Benzamide (as active H compound) | 2-Substituted Benzimidazole (as amine) | Formalin | Conc. HCl | Mannich Base of Benzimidazole and Benzamide | chitkara.edu.in |

| 4-methyl-o-phenylenediamine derived benzimidazoles | Primary Amines | Formaldehyde | Ethanol, Microwave (400W), 4-8 min | N-Mannich Bases | impactfactor.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of complex molecules like N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide demands not only efficiency but also adherence to environmentally conscious principles. Modern synthetic chemistry has evolved to incorporate advanced catalytic systems and green methodologies to address these needs, particularly in the formation of the core benzimidazole ring and the final amide bond.

Advanced Synthetic Techniques: Beyond classical condensation methods, advanced catalytic approaches offer milder conditions and broader functional group tolerance. For the crucial C-N amide bond formation, nickel-catalyzed reactions have emerged as a powerful alternative to traditional methods. acs.org Nickel catalysis can be applied to amidation reactions, including the coupling of alkylsilicates with isocyanates under photoredox conditions, which avoids the need for stoichiometric reductants. nih.gov Furthermore, nickel-catalyzed transamidation of secondary amides provides a pathway to exchange amine components under relatively mild conditions. rsc.org Another innovative approach involves the intermolecular cyclization of N-(2-iodoaryl)benzamidines, which can proceed in water with a simple base like K2CO3, eliminating the need for a metal catalyst entirely and showcasing a highly valuable environmental and economic advantage. chemmethod.com These methods represent the frontier of C-N bond formation, offering potential routes to the target benzamide with enhanced efficiency and selectivity.

Green Chemistry Considerations: The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical processes. chemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles, moving away from traditional methods that often require harsh conditions, toxic solvents, and long reaction times. eprajournals.comniscpr.res.in

Key green advancements in benzimidazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction rates, often reducing reaction times from hours to minutes and increasing product yields. mdpi.comeurekaselect.comresearchgate.net This technique is frequently performed under solvent-free conditions, further enhancing its green profile. mdpi.com

Solvent-Free and Alternative Solvents: A major focus has been the elimination of volatile and toxic organic solvents. eprajournals.com Reactions can be conducted under solvent-free conditions, sometimes using techniques like ball milling, which involves grinding reactants together. mdpi.comrsc.org Where a solvent is necessary, eco-friendly alternatives are employed. Water, polyethylene (B3416737) glycol (PEG), and Deep Eutectic Solvents (DES) have proven to be effective media for benzimidazole synthesis. chemmethod.comnih.govmdpi.commdpi.com DES, which can be formed from components like choline (B1196258) chloride and urea (B33335) or even one of the reactants (o-phenylenediamine), can act as both the solvent and catalyst, simplifying the process. nih.govmdpi.com

Green Catalysis: The development of efficient and reusable catalysts is central to green synthesis. mdpi.com A variety of catalysts, including zinc acetate, ferrous sulphate, ammonium (B1175870) chloride, and various nanoparticles (e.g., ZnO, MnO2, Cu(II)-alginate), have been successfully used. chemmethod.comrsc.orgnih.govwisdomlib.org These catalysts are often inexpensive, readily available, and allow reactions to proceed under milder conditions, such as at room temperature. chemmethod.comnih.gov

| Parameter | Conventional Methods | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Solvent | Toxic/Hazardous (e.g., Dichloromethane, Nitrobenzene) | Solvent-free, Water, Deep Eutectic Solvents (DES), PEG | chemmethod.comeprajournals.comnih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound, Ambient temperature | mdpi.comrsc.orgrjptonline.org |

| Reaction Time | Often several hours | Minutes to a few hours | mdpi.comeurekaselect.com |

| Catalyst | Strong acids (PPA, HCl), transition metals with harsh ligands | Reusable catalysts (e.g., ZnO NPs, Cu(II)-alginate), mild Lewis acids (e.g., Zinc acetate), biodegradable catalysts | chemmethod.commdpi.comnih.gov |

| Byproducts/Waste | Significant generation of hazardous waste | Minimized waste, often with simple water workup | niscpr.res.innih.gov |

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Core Structural Elements and Their Contributions to Biological Activity

The fundamental structure of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide consists of three key moieties: a benzimidazole (B57391) scaffold, a benzamide (B126) group, and an amide linker connecting them. The benzimidazole ring system is a crucial pharmacophore found in numerous medicinally important compounds, valued for its versatile biological activities. nih.gov The fusion of a benzene (B151609) ring with an imidazole (B134444) ring creates a bicyclic heterocyclic aromatic system that can engage in various interactions with biological targets. nih.gov

The amide linker is not merely a spacer; it plays a vital role in maintaining the structural rigidity and the specific orientation of the two aromatic rings relative to each other. Studies on similar benzimidazole derivatives have shown that the amide bridge is essential for certain biological activities, such as IRAK4 inhibition. nih.gov The replacement of the amide with other functional groups, like urea (B33335) or sulphonamide, or the removal of the amide carbonyl, often leads to a significant reduction or complete loss of activity, highlighting its importance in the molecule's interaction with its target. nih.gov

Impact of Substitution Patterns on the Benzimidazole and Benzamide Moieties

The potency and selectivity of this class of compounds can be finely tuned by altering the substitution patterns on both the benzimidazole and benzamide rings.

Substitution at the N1 position of the benzimidazole ring is a key determinant of biological activity. The presence of an alkyl group, such as the ethyl group in the parent compound, is a common strategy in medicinal chemistry to explore lipophilic pockets in target proteins and can influence the compound's pharmacokinetic properties. Research on related 1,2,6-trisubstituted benzimidazoles has demonstrated that the introduction of a benzyl group at the N1 position can enhance anti-inflammatory action, suggesting that this position is sensitive to the size and nature of the substituent. nih.gov The synthesis of various N-alkylated benzimidazole derivatives is a well-established process, allowing for systematic exploration of this structural aspect.

The substitution pattern on the benzamide phenyl ring significantly modulates the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy. In studies of analogous N-(pyrazol-5-yl)benzamides, a clear trend was observed where electronegative aromatic substituents, particularly in the para-position of the benzamide moiety, led to an increase in potency. nih.govresearchgate.net For instance, replacing a methyl group with a nitro group can substantially improve activity. This suggests that the electronic nature of the substituent on this ring is a critical factor for optimizing biological response. While the parent compound features a methyl group, which is electron-donating, these findings point towards a key area for rational drug design.

The following table summarizes the effect of different para-substituents on the benzamide ring of a related benzamide analog, CDPPB, on its potency as a positive allosteric modulator of the mGluR5 receptor.

| Substituent (para-position) | Potency (EC50 in nM) |

| H | 77 |

| CH3 | 110 |

| OCH3 | 120 |

| Cl | 40 |

| Br | 25 |

| I | 20 |

| CN | 30 |

| NO2 | 10 |

This data is derived from studies on analogous benzamide compounds and illustrates the principle of substituent effects. nih.govresearchgate.net

The chemistry of the linker connecting the core heterocyclic system and the peripheral aromatic ring is fundamental to the molecule's activity. As established, the amide linker is often crucial for maintaining a bioactive conformation. nih.gov The length and flexibility of the linker are also important; studies have shown that biological activity can be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. nih.gov

Advanced drug design strategies involve the use of "smart" linkers that are sensitive to specific physiological conditions, such as pH. For example, an N-ethoxybenzylimidazole (NEBI) linker can be designed to be stable at physiological pH (7.4) but collapse under the acidic conditions found in lysosomes (pH ~5.5), releasing the active drug. nih.gov The release rate of such linkers can be tuned by placing electron-donating or electron-withdrawing groups on the phenyl ring of the linker itself. nih.gov This approach allows for targeted drug delivery and release, enhancing efficacy while minimizing off-target effects.

Pharmacophore Elucidation and Hypothesis Generation

Based on the available SAR data, a pharmacophore model for this class of compounds can be hypothesized. The key features would include:

A substituted benzimidazole ring: This unit acts as a core scaffold, likely involved in key recognition interactions with the biological target. The N1-substituent explores a specific binding pocket.

A rigid amide linker: This component correctly orients the two aromatic systems and contains essential hydrogen bond donor/acceptor sites.

Methodologies such as dual activity-difference (DAD) maps have been developed to systematically characterize the SAR of large compound datasets and explore the activity profiles of benzimidazole derivatives against different targets. rsc.orgresearchgate.net

Rational Design Strategies for Optimizing Biological Efficacy

The SAR findings provide a clear roadmap for the rational design of more potent and selective analogs of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide. Key strategies include:

Systematic modification of the N1-substituent: Exploring a range of small to medium-sized alkyl and aryl groups at the N1 position of the benzimidazole ring to probe for optimal steric and lipophilic interactions.

Exploration of substituents on the benzamide ring: Based on findings that electron-withdrawing groups can enhance potency in similar scaffolds, synthesizing analogs with substituents like halogens, cyano, or nitro groups at the para-position of the benzamide ring is a logical step. nih.govresearchgate.net

Linker modification: While the amide linker is often essential, exploring subtle changes in its length or rigidity could lead to improved activity. Furthermore, incorporating environmentally sensitive linkers could be a strategy for developing targeted therapies. nih.gov

Hybrid molecule design: Combining the benzimidazole-benzamide scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity is another promising avenue, as demonstrated in the design of imidazole-benzene sulfonamide hybrids. nih.gov

Through these iterative design, synthesis, and evaluation cycles, new compounds with superior therapeutic profiles can be developed.

Preclinical Pharmacological Research: Mechanisms and Molecular Targets

Antiproliferative and Anticancer Research

Benzimidazole (B57391) derivatives have demonstrated significant potential as antiproliferative and anticancer agents. Research has focused on their ability to induce cell death, modulate cellular signaling pathways, and inhibit key molecular targets involved in cancer progression.

In vitro Cytotoxicity Profiling in Cancer Cell Lines

The cytotoxic effects of various benzimidazole derivatives have been evaluated against a panel of human cancer cell lines. While specific data for N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is not extensively available in the reviewed literature, studies on closely related compounds provide insights into the potential of this chemical class.

For instance, a novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), was shown to inhibit the proliferation of A549 human lung adenocarcinoma cells with an IC50 value of 106 μM. nih.gov Another study on a different benzimidazole derivative, se-182, reported potent cytotoxic activity against A549 and HepG2 (liver carcinoma) cell lines with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.orgresearchgate.net The same compound showed an IC50 value of 32.73 µM in MCF-7 (breast carcinoma) cells. jksus.org Furthermore, a series of N-(benzimidazole-2-yl-methyl) benzamide (B126) derivatives were found to be active against the T47D breast cancer cell line, with one compound also showing activity against the A549 lung cancer cell line. hsmc.gr Another study reported IC50 values for a benzimidazole derivative against MCF-7 and MDA-MB-231 breast cancer cell lines as 17.09 µM and 21.20 µM, respectively. nih.gov

Table 1: In vitro Cytotoxicity of Benzimidazole Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) | A549 | Lung Adenocarcinoma | 106 nih.gov |

| se-182 | A549 | Lung Carcinoma | 15.80 jksus.orgresearchgate.net |

| se-182 | HepG2 | Liver Carcinoma | 15.58 jksus.orgresearchgate.net |

| se-182 | MCF-7 | Breast Carcinoma | 32.73 jksus.org |

| Benzimidazole derivative (cpd 1) | MCF-7 | Breast Carcinoma | 17.09 nih.gov |

| Benzimidazole derivative (cpd 1) | MDA-MB-231 | Breast Carcinoma | 21.20 nih.gov |

Investigating Cellular Processes: Apoptosis Induction and Signal Transduction Modulation

Research into the cellular mechanisms of benzimidazole derivatives has revealed their ability to induce programmed cell death, or apoptosis, a crucial process for eliminating cancerous cells. Studies have shown that these compounds can trigger apoptosis through various signaling pathways.

For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov One of these compounds induced early apoptosis in 55.1% of A549 cells. nih.gov The novel imidazo-benzamide derivative, TBUEIB, was also found to modulate the apoptotic marker caspase-3 in A549 cells. nih.gov

Furthermore, some benzimidazole derivatives have been shown to affect cell cycle progression. For instance, two benzimidazole-based 1,3,4-oxadiazole derivatives were found to suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.gov

Molecular Target Identification: Focus on Kinase Inhibition (e.g., Tyrosine Kinases)

A significant area of investigation for the anticancer activity of benzimidazole derivatives is their ability to inhibit protein kinases, particularly tyrosine kinases, which are key regulators of cellular growth and proliferation and are often dysregulated in cancer.

Several studies have positioned benzamide derivatives as potential tyrosine kinase inhibitors. nih.govnih.gov For instance, a series of N-(benzimidazole-2-yl-methyl) benzamide derivatives were designed and evaluated as possible tyrosine kinase inhibitors. hsmc.gr Some benzimidazole-based compounds have been reported to significantly inhibit the Epidermal Growth Factor Receptor (EGFR), a critical tyrosine kinase in many cancers. nih.govsemanticscholar.org Specifically, two benzimidazole-based 1,3,4-oxadiazole derivatives exhibited potent EGFR kinase inhibition with IC50 values of 0.33 and 0.38 μM. nih.gov

Preclinical in vivo Models for Efficacy Evaluation (excluding human data)

To assess the therapeutic potential of novel anticancer compounds, preclinical in vivo models, such as xenografts in immunodeficient mice, are essential. immunologiya-journal.runih.gov In these models, human tumor cells are implanted into mice to evaluate the efficacy of a drug candidate in a living organism. researchgate.net

While specific in vivo efficacy studies for N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide were not identified in the reviewed literature, research on other benzimidazole derivatives has demonstrated their antitumor activity in such models. For example, a novel, non-toxic anti-microtubule agent, methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate (IBCar), exhibited strong antitumor activity in mouse models of triple-negative and Luminal B breast cancers without observable toxicity. preprints.org Another study involving mitozolomide, an imidazotetrazine derivative, showed complete or partial remission in 6 out of 9 human tumor xenografts growing in nude mice. nih.gov

Antimicrobial Research

In addition to their anticancer properties, benzimidazole derivatives have been explored for their potential as antimicrobial agents.

Antibacterial Spectrum and Efficacy Against Pathogens (Gram-positive and Gram-negative)

The antibacterial activity of benzimidazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted benzimidazole compounds have demonstrated their potential to inhibit bacterial growth.

For instance, a series of 2-(5-R-1H-benzimidazol-2-yl)-4-methyl/bromo-phenols and their metal complexes were evaluated for their antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Another study on methyl or ethyl 1H-benzimidazole-5-carboxylate derivatives carrying amide or amidine groups showed that aromatic amidine derivatives exhibited potent inhibitory activity with Minimum Inhibitory Concentration (MIC) values between 0.39-1.56 µg/mL against methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). researchgate.net Furthermore, some 2-(5-bromo-1H-benzimidazol-2-yl)-substituted phenols have shown moderate antibacterial activity with MIC values ranging from 125 to 250 µg/mL against Bacillus subtilis, Enterococcus faecalis, Escherichia coli, and Salmonella typhimurium. lew.ro

Table 2: Antibacterial Activity of Benzimidazole Derivatives

| Compound Class | Bacterial Strain(s) | Activity (MIC) |

|---|---|---|

| Aromatic amidine derivatives of 1H-benzimidazole-5-carboxylates | MRSA, MRSE | 0.39-1.56 µg/mL researchgate.net |

| 2-(5-bromo-1H-benzimidazol-2-yl)-substituted phenols | B. subtilis, E. faecalis, E. coli, S. typhimurium | 125-250 µg/mL lew.ro |

Antitubercular Investigations

Proposed Antitubercular Mechanisms (e.g., Iron Homeostasis Perturbation)

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel antitubercular agents. Benzimidazole derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov One of the proposed mechanisms of action for some antitubercular compounds is the disruption of iron homeostasis in mycobacteria. Iron is an essential nutrient for the survival and pathogenesis of M. tuberculosis within the host. The bacterium has evolved sophisticated mechanisms to acquire iron from the host environment, and interference with these pathways presents a viable therapeutic strategy.

While the broader class of benzimidazoles has been investigated for antitubercular activity, specific studies detailing the effect of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide on mycobacterial iron homeostasis have not been reported in the available scientific literature. Research on other benzimidazole derivatives suggests various potential antitubercular mechanisms, but a direct link to iron metabolism perturbation for this specific compound is yet to be established.

Anti-inflammatory and Analgesic Research

The benzimidazole nucleus is a core structure in many compounds exhibiting anti-inflammatory and analgesic properties. researchgate.netnih.gov These activities are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

In vivo Preclinical Models of Inflammation (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds. This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and erythema. The inflammatory response in this model is biphasic, involving the release of various inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins.

Numerous studies have demonstrated the efficacy of various benzimidazole derivatives in reducing paw edema in this model. However, specific preclinical data on the anti-inflammatory effects of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide in the carrageenan-induced paw edema model or other in vivo inflammation models are not currently available in the scientific literature.

Proposed Molecular Pathways of Anti-inflammatory Action

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Some benzimidazole derivatives have been shown to exert their anti-inflammatory effects through this pathway.

While it is plausible that N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide may share this mechanism of action due to its structural similarity to other anti-inflammatory benzimidazoles, there is no direct experimental evidence from the reviewed literature to confirm its specific molecular targets or pathways of anti-inflammatory action.

Other Investigational Biological Activities (e.g., Antioxidant, Antileishmanial)

The versatility of the benzimidazole scaffold has led to its investigation in a wide range of biological activities beyond anti-inflammatory and antimicrobial effects. researchgate.netnih.gov

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of various benzimidazole derivatives has been explored, with some compounds demonstrating significant free radical scavenging activity. mdpi.comscispace.com However, specific studies evaluating the antioxidant properties of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide are not found in the current body of scientific literature.

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. Benzimidazole derivatives have shown promise as potential antileishmanial agents. nih.gov The evaluation of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide for its activity against Leishmania species has not been reported in the available research.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the binding mechanism and affinity.

Molecular docking algorithms calculate the binding energy, often presented as a docking score, which estimates the binding affinity between the ligand and the target protein. A lower (more negative) score typically indicates a stronger and more stable interaction. For instance, in studies of N-aryl-benzimidazolone analogs targeting the HSP90 protein, lead compounds displayed docking scores lower than the reference ligand, indicating strong binding affinities. mdpi.com Similarly, in an analysis of benzimidazole (B57391)–thiadiazole hybrids targeting Candida sterol 14-α demethylase (CYP51), the most active compound registered the highest docking energy at -10.928 kcal/mol. nih.gov

These simulations predict the specific conformation, or "pose," of the ligand within the receptor's active site. The accuracy of this prediction is often validated by comparing the root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose of a similar ligand. peerj.com For N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, docking could be employed to predict its binding affinity and orientation within various potential target enzymes, such as kinases or dehydrogenases, which are common targets for benzimidazole derivatives.

Table 1: Example Docking Scores for Benzimidazole-Based Compounds Against Various Targets Note: This table presents data for analogous compounds to illustrate the concept of binding affinity prediction, not for N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide itself.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-Aryl-Benzimidazolone Analog | HSP90 | -9.795 to -8.264 | mdpi.com |

| Benzimidazole–Thiadiazole Hybrid | CYP51 (Candida) | -10.928 | nih.gov |

Beyond predicting the binding pose, docking analysis reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, studies on benzimidazole derivatives have shown that hydrogen bonds often form between the benzimidazole ring's nitrogen atoms and key amino acid residues in the target's active site, such as methionine. nih.gov The analysis of these interactions is critical for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective analogues. For N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, key interactions would likely involve the benzimidazole core, the amide linkage, and the terminal methylphenyl group.

Molecular Dynamics Simulations to Understand Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked complex and to understand how the ligand and protein adapt to each other. researchgate.net

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which reveals the flexibility of specific parts of the protein. nih.gov A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. These simulations provide a more realistic representation of the physiological environment and can validate the findings from initial docking studies. For N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, MD simulations could confirm the stability of its binding pose within a target protein and identify subtle conformational changes that influence binding.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov DFT can be used to optimize the molecular geometry of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide and to calculate its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and predict sites susceptible to electrophilic and nucleophilic attack. scispace.com These calculations provide fundamental insights into the molecule's intrinsic properties, which govern its interactions and reactivity.

Table 2: Parameters Investigated Using Quantum Chemical Calculations for Benzimidazole Analogs Note: This table illustrates the types of data generated from DFT calculations for analogous compounds.

| Parameter | Significance | Reference |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D conformation of the molecule. | researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies charge distribution and reactive sites. | scispace.com |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. This approach, often called virtual screening, can be based on the ligand's structure (pharmacophore modeling) or the receptor's structure (docking). mdpi.comnih.gov

Starting with a lead compound like N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, a virtual library of novel analogues can be designed by systematically modifying its chemical structure. nih.gov For example, different substituents could be added to the benzimidazole or phenyl rings. This library can then be screened computationally against a target protein to prioritize which new compounds should be synthesized and tested experimentally. This process significantly accelerates the drug discovery pipeline by focusing resources on the most promising candidates. nih.gov Studies on benzimidazole-1,2,3-triazole hybrids have successfully used this approach to design and screen a library of over 1800 compounds to identify novel EGFR inhibitors for lung cancer. nih.gov

Advanced Preclinical Investigations and Translational Research Perspectives

In vitro Metabolic Stability Assessments (e.g., Microsomal Incubation)

Information regarding the in vitro metabolic stability of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is not documented in publicly accessible scientific literature. This type of assessment is a critical early step in drug discovery to predict how a compound will be metabolized in the body. The process generally involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes.

A typical data table for such an assessment would include:

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Human | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

The absence of this data prevents an understanding of the compound's metabolic profile and its potential as a drug candidate.

Selectivity Profiling Against Normal Cells and Off-Target Effects

There is no available data on the selectivity of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide for its intended target versus normal, healthy cells. Selectivity profiling is essential to understand the potential for unintended effects. This involves screening the compound against a panel of normal cell lines and a wide range of other biological targets, such as receptors, enzymes, and ion channels.

A representative data table for selectivity profiling might look like this:

| Cell Line (Normal) | IC50 or EC50 (µM) |

| e.g., Human Fibroblasts | Data not available |

| e.g., Human Endothelial Cells | Data not available |

Without these findings, the therapeutic window and potential off-target liabilities of the compound remain unknown.

Formulation Research for Preclinical in vivo Studies

Details regarding formulation research for N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide for in vivo preclinical studies have not been published. This research is vital for developing a vehicle that can effectively deliver the compound to the target site in animal studies. Key parameters that would be investigated include the compound's solubility and stability in various excipients.

An example of a formulation data table is provided below:

| Formulation Vehicle | Solubility (mg/mL) | Stability (at specified conditions) |

| e.g., Saline | Data not available | Data not available |

| e.g., 5% DMSO / 40% PEG 300 / 55% Water | Data not available | Data not available |

The lack of this information indicates that the compound may not have progressed to the stage of in vivo testing, or that such research has been conducted privately and not disclosed.

Future Research Directions and Emerging Paradigms

Exploration of Novel Molecular Targets for the Chemical Compound

The broad pharmacological significance of the benzimidazole (B57391) core is attributed to its physicochemical properties, which facilitate interactions with a variety of macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov While initial research may have identified primary targets for N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, a vast landscape of potential molecular interactions remains to be explored. Future research will likely focus on comprehensive screening against diverse panels of biological targets to uncover novel mechanisms of action and therapeutic applications.

This exploration could unveil activities in therapeutic areas where benzimidazoles have already shown promise, such as oncology, infectious diseases, and inflammatory conditions. nih.govnih.govfrontiersin.org For instance, many benzimidazole derivatives are known to interact with targets like cyclooxygenases (COX), 5-lipoxygenase (5-LOX), various kinases, and microbial enzymes. nih.govresearchgate.net Systematic screening of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide against these and other target families could reveal unexpected and potent biological activities, opening new avenues for drug development.

| Potential Target Class | Examples | Therapeutic Relevance |

| Kinases | Receptor Tyrosine Kinases (RTKs), Serine/Threonine Kinases (e.g., BRAF, CDK9) | Cancer, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (5-HT), Dopamine Receptors | Neurological Disorders, Psychiatry |

| Enzymes | Cyclooxygenases (COX), Topoisomerases, Parasitic Tubulin | Inflammation, Cancer, Infectious Diseases |

| Ion Channels | Transient Receptor Potential (TRP) Channels | Pain, Inflammation |

| Nuclear Receptors | Estrogen Receptors, Androgen Receptors | Cancer, Metabolic Diseases |

Design and Synthesis of Multi-Targeting Benzimidazole Derivatives

The paradigm of "one drug, one target" is progressively being supplemented by a multi-target approach, which is particularly relevant for complex multifactorial diseases like cancer. researchgate.net The chemical scaffold of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide is an ideal starting point for the design and synthesis of derivatives engineered to modulate multiple biological targets simultaneously. This strategy, often involving molecular hybridization, aims to create synergistic therapeutic effects and potentially overcome drug resistance mechanisms. rsc.org

Future synthetic chemistry efforts will focus on creating novel analogues by incorporating other pharmacologically active moieties onto the core structure. For example, linking the benzimidazole scaffold to groups known to inhibit different kinase families or other key cellular proteins could yield compounds with enhanced potency and a broader spectrum of activity. researchgate.netnih.gov The synthesis of such hybrid molecules represents a rational drug design strategy to develop more effective clinical candidates. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Design and Discovery

| AI/ML Application | Description | Potential Impact |

| De Novo Drug Design | Generative models create novel benzimidazole derivatives with desired properties. nih.gov | Accelerates the generation of new lead compounds. |

| Virtual Screening | ML models predict the binding affinity of virtual compounds to specific targets. nih.gov | Efficiently screens large chemical libraries to identify hits. |

| ADMET Prediction | AI algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Reduces late-stage failures by identifying problematic candidates early. |

| Target Identification | Computational methods analyze biological data to propose novel molecular targets. | Expands the potential therapeutic applications of the compound class. |

| Synthesis Planning | AI systems can propose efficient synthetic routes for novel benzimidazole derivatives. acm.org | Streamlines the chemical synthesis process. |

Development of Advanced in vitro and in vivo Preclinical Models for Enhanced Predictive Capacity

A significant challenge in drug development is the translation of preclinical findings to clinical outcomes. To bridge this gap, there is a growing emphasis on developing more sophisticated and predictive preclinical models. For evaluating N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, moving beyond traditional 2D cell cultures and standard animal models is crucial for gaining a deeper understanding of its biological effects.

Advanced in vitro models such as 3D organoids and patient-derived xenografts (PDXs) can more accurately mimic the complex microenvironment of human tissues and tumors, providing more reliable data on efficacy and toxicity. In the realm of in vivo studies, humanized mouse models, which incorporate human cells or genes, can offer better insights into the compound's interaction with the human immune system and its metabolism. These advanced models are essential for making more informed decisions about which drug candidates should advance to clinical trials.

Collaborative Research Frameworks for Accelerating Discovery in the Benzimidazole Class

The complexity and high cost of developing new medicines necessitate a collaborative approach. Future progress in the study of N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide and the broader benzimidazole class will be significantly enhanced through robust partnerships between academic institutions, pharmaceutical companies, and governmental research organizations.

These collaborative frameworks facilitate the sharing of data, resources, and expertise. Open-source initiatives and public-private partnerships can pool vast chemical libraries for screening, share results from preclinical studies, and jointly fund expensive clinical trials. Such collaborations can de-risk projects, avoid redundant research efforts, and ultimately accelerate the translation of promising compounds like N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide from the laboratory to the clinic, addressing unmet medical needs more rapidly.

Q & A

Basic: What are the recommended synthetic routes for N-(1-ethyl-1H-benzimidazol-5-yl)-4-methylbenzamide, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via amide coupling between 4-methylbenzoyl chloride and 1-ethyl-1H-benzimidazol-5-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to improve yield and reduce side reactions .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under anhydrous conditions, with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Temperature control : Maintain 20–25°C to prevent decomposition of intermediates .

- Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol-dioxane mixtures .

Advanced: How can conflicting data in biological activity assays (e.g., IC50 variability) for this compound be resolved?

Answer: Discrepancies may arise from assay conditions or target specificity. Methodological considerations include:

- Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for baseline inhibition) .

- Statistical validation : Apply ANOVA or Student’s t-test to compare replicates across studies, ensuring p < 0.05 .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for enzymatic inhibition .

- Solubility checks : Verify compound solubility in DMSO/PBS mixtures to exclude false negatives .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

- 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.8–8.2 ppm) and methyl groups (δ 2.4 ppm for 4-methylbenzamide) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]+ with < 2 ppm error .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) .

Advanced: How can molecular dynamics (MD) simulations guide the design of derivatives with improved target binding?

Answer:

- Docking studies : Use AutoDock Vina to predict binding modes to kinase domains (e.g., EGFR or VEGFR2) .

- Free-energy calculations : Apply MM-PBSA to estimate ΔGbinding for substituent effects (e.g., trifluoromethyl vs. chloro groups) .

- Solvent-accessible surface area (SASA) : Optimize hydrophobic interactions by analyzing SASA of the benzamide moiety .

- Trajectory analysis : Identify stable hydrogen bonds (e.g., between amide NH and ATP-binding pocket residues) over 100-ns simulations .

Basic: What are common pitfalls in crystallizing this compound, and how can they be mitigated?

Answer:

- Polymorphism risk : Screen solvents (ethanol, acetonitrile) at varying temperatures (4°C to 50°C) to isolate stable polymorphs .

- Twinned crystals : Use SHELXD for data integration and Olex2 for space group assignment (e.g., monoclinic P21/c) .

- Hydrogen bonding : Introduce co-crystallization agents (e.g., acetic acid) to stabilize S(8) intramolecular rings .

Advanced: How can structure-activity relationship (SAR) studies rationalize substituent effects on biological potency?

Answer:

- Electron-withdrawing groups : Meta-substituted halogens (Cl, F) enhance kinase inhibition by increasing electrophilicity at the benzimidazole N1 position .

- Steric effects : Bulky substituents (e.g., cyclopropyl) on the benzamide reduce off-target binding .

- LogP optimization : Balance hydrophobicity (clogP 2.5–3.5) to improve membrane permeability without compromising solubility .

- Bioisosteric replacement : Replace methyl with trifluoromethyl to enhance metabolic stability .

Basic: What protocols are recommended for evaluating in vitro antimicrobial activity?

Answer:

- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Time-kill studies : Monitor bactericidal effects at 2× MIC over 24 hours .

- Synergy testing : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .

Advanced: How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

Answer:

- High-resolution data : Collect at 100 K with synchrotron radiation (λ = 0.7 Å) to resolve weak interactions (e.g., C–H⋯S) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S⋯H vs. O⋯H) using CrystalExplorer .

- Twinning detection : Apply Rint/Rsigma thresholds (< 0.05) to exclude twinned datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.